Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-cyano-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-5-20-12(19)17-8-6-14(10-15,7-9-17)16-11(18)21-13(2,3)4/h5-9H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXHCXWBIZRMGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Amino Group
Di-tert-butyl dicarbonate (BocO) is used to protect the primary amine of 4-aminopiperidine-4-carbonitrile in dichloromethane with catalytic dimethylaminopyridine (DMAP). Quantitative conversion is achieved within 2 hours at room temperature.
Esterification of the Carboxylic Acid
The ethyl ester is introduced via Steglich esterification using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This step typically achieves 85–90% yield, with high purity confirmed by high-performance liquid chromatography (HPLC).
Grignard Addition to Nitrile Precursors
In advanced routes, tert-butyl 4-cyanopiperidine-1-carboxylate undergoes alkylation with ethyl magnesium bromide in anhydrous THF. The Grignard reagent selectively adds to the nitrile group, forming a ketimine intermediate that is hydrolyzed to the ester under acidic conditions.
Critical Parameters :
-
Temperature: −78°C (slow addition to prevent side reactions)
-
Workup: Quenching with saturated ammonium chloride
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Reductive Amination | High functional group tolerance | Requires cyanide reagents | 47–65% |
| TEMPO Oxidation | Avoids toxic cyanides | Long reaction time | 70–73% |
| Grignard Addition | Excellent regioselectivity | Low-temperature requirements | 79% |
| Sequential Protection | Modular, scalable | Multiple purification steps | 85–90% |
Mechanistic Insights and Side Reactions
-
Reductive Amination : STAB facilitates imine formation, with acetic acid protonating the intermediate to drive the reaction. Competing hydrolysis of the nitrile group is minimized by maintaining anhydrous conditions.
-
TEMPO Oxidation : The radical mechanism involves single-electron transfer from the aldehyde to TEMPO, forming a nitrile via a cyanohydrin intermediate. Over-oxidation to carboxylic acids is prevented by using stoichiometric TBN.
-
Grignard Addition : The nucleophilic attack on the nitrile carbon generates a magnesium complex, which is protonated during workup to yield the ester.
Purification and Characterization
Final purification typically employs silica gel chromatography with hexane/ethyl acetate gradients (5:1 to 1:1). Advanced analogs exhibit consistent spectroscopic profiles:
-
NMR : Singlets for Boc groups (δ 1.47 ppm), ethyl ester protons (δ 1.25 ppm, triplet), and piperidine ring protons (δ 3.40–4.13 ppm).
-
IR Spectroscopy : Strong absorptions at 2240 cm (C≡N) and 1680 cm (C=O).
Industrial Scalability Considerations
Large-scale synthesis prioritizes the TEMPO oxidation method due to its safety profile and compatibility with continuous flow reactors. However, the Grignard route offers higher yields in batch processes, making it preferable for pilot-scale production.
Emerging Methodologies
Recent advances include photocatalytic cyanation using iridium complexes and microfluidic systems to enhance reaction efficiency. These methods remain experimental but show promise for reducing reaction times to under 1 hour .
Chemical Reactions Analysis
Hydrolysis of the Cyano Group to Carboxamide
The nitrile group undergoes acid-catalyzed hydrolysis to form a carboxamide derivative. This transformation is critical for introducing hydrogen-bonding capabilities in drug design.
Reaction Conditions :
-
Reagents : Acetic acid (AcOH) and concentrated sulfuric acid (H₂SO₄)
-
Workup : Basification with NaOH, Boc protection via Boc₂O in dioxane
Outcome :
-
Conversion of tert-butyl 4-(4-tert-butylbenzyl)-4-cyanopiperidine-1-carboxylate to tert-butyl 4-(4-tert-butylbenzyl)-4-carbamoylpiperidine-1-carboxylate (71% yield) .
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions to liberate the free amine.
Reaction Conditions :
Outcome :
Functionalization via Nucleophilic Substitution
The piperidine nitrogen reacts with electrophiles to introduce hinge-binding moieties critical for kinase inhibition.
Example Reaction :
-
Outcome : Formation of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide derivatives (e.g., compound 21 ) .
Reduction of the Cyano Group
The nitrile group is reduced to an aminomethyl group using borane or lithium aluminum hydride (LiAlH₄).
Reaction Conditions :
Outcome :
-
Synthesis of 4-aminomethylpiperidine derivatives (e.g., compound 50 ) .
-
Subsequent acylation with 4-chlorobenzoyl chloride yields amides (e.g., 51 ) .
Grignard Addition to the Piperidine Scaffold
Benzyl Grignard reagents add to the piperidine ring to introduce lipophilic substituents.
Reaction Conditions :
Stability and Metabolic Considerations
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structural attributes allow for modifications that can lead to the development of novel therapeutic agents.
Case Study: Anticancer Agents
Recent studies have investigated derivatives of this compound for their anticancer properties. For instance, modifications to the piperidine ring have shown promise in enhancing cytotoxicity against various cancer cell lines. Researchers have synthesized several analogs, demonstrating that specific substitutions can significantly improve biological activity while reducing toxicity .
Organic Synthesis
The compound serves as an important building block in organic synthesis due to its versatile functional groups. It is often utilized in the preparation of more complex molecules, including:
- Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions during peptide synthesis, facilitating the formation of peptide bonds without interfering with other functional groups .
- Heterocyclic Compounds : The cyano group can be transformed into various functionalities, enabling the synthesis of heterocycles that are critical in drug discovery .
Research on Neuroprotective Agents
Emerging research indicates that compounds derived from this compound may exhibit neuroprotective effects. A study focused on the development of derivatives aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's disease found that certain modifications improved their ability to cross the blood-brain barrier, enhancing their therapeutic potential .
Enzyme Inhibition Studies
Research has also highlighted the compound's role in enzyme inhibition. Specific derivatives have been tested as inhibitors of enzymes involved in metabolic pathways linked to various diseases, showcasing potential applications in drug design targeting metabolic disorders .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Pharmaceutical intermediates | Derivatives show enhanced anticancer activity |
| Organic Synthesis | Building blocks for complex molecules | Useful in peptide and heterocyclic synthesis |
| Neuroprotective Agents | Potential treatment for neurodegenerative diseases | Modifications improve blood-brain barrier penetration |
| Enzyme Inhibition Studies | Inhibitors for metabolic enzymes | Effective against specific metabolic pathways |
Mechanism of Action
The mechanism of action of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate involves its interaction with various molecular targets and pathways. The Boc protecting group helps in stabilizing the compound during chemical reactions, while the cyanide group can participate in nucleophilic reactions. The piperidine ring provides a stable scaffold for further functionalization .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Key Differences
Ethyl 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylate (CAS 956460-98-3)
- Structural Difference: Replaces the cyano group with a carboxylate ester.
- Similarity score: 0.94 (based on ). Applications: More suited for hydrophilic drug scaffolds, whereas the cyano derivative may favor lipophilic environments .
tert-Butyl 4-((2-bromophenyl)amino)-4-cyanopiperidine-1-carboxylate (CAS 205813-91-8)
- Structural Difference: Substitutes the ethyl carboxylate with a 2-bromophenylamino group.
- Physical Properties: Higher molar mass (380.28 g/mol) and density (1.37 g/cm³) compared to the target compound . Utility: Likely used in bromine-directed coupling reactions or as a kinase inhibitor precursor.
tert-Butyl 4-(4-chlorophenyl)-4-cyanopiperidine-1-carboxylate (CAS 218451-34-4)
- Structural Difference : Replaces the ethyl carboxylate with a 4-chlorophenyl group.
- Similarity score: 0.71 (). Applications: May exhibit enhanced binding to aryl hydrocarbon receptor (AhR) targets .
Table 1: Key Properties of Selected Analogs
*Estimated based on molecular formula.
Reactivity and Stability
- Cyano Group vs. In contrast, carboxylate analogs (e.g., CAS 956460-98-3) are prone to hydrolysis under acidic conditions .
- Boc Protection : All analogs share Boc protection, which is acid-labile. However, steric effects from substituents (e.g., bromophenyl in CAS 205813-91-8) may alter deprotection kinetics .
Biological Activity
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate, known by its CAS number 1392491-76-7, is a compound of significant interest in medicinal chemistry and pharmacology. This article examines its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Structure:
- Molecular Formula: C14H23N3O4
- Molecular Weight: 297.36 g/mol
- CAS Number: 1392491-76-7
Physical Characteristics:
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Therapeutic Applications
Research has indicated that derivatives of piperidine compounds can be effective in various therapeutic contexts. Potential applications of this compound include:
- Anticancer Agents: Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells.
- Neurological Disorders: Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial for conditions such as depression or anxiety.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research provides valuable insights:
- Antitumor Activity: A study investigating piperidine derivatives found that certain modifications led to increased cytotoxicity against various cancer cell lines. These findings suggest that this compound may exhibit similar properties.
- Neuroprotective Effects: Research into related compounds has indicated potential neuroprotective effects, which could be explored further with this specific compound to assess its efficacy in treating neurodegenerative diseases.
- Pharmacokinetic Profiles: Understanding the pharmacokinetics of similar compounds has highlighted the importance of structure in determining bioavailability and metabolism, which is crucial for developing effective therapeutics based on this compound.
Q & A
Q. What are the recommended methodologies for synthesizing Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate?
Synthesis typically involves multi-step protection-deprotection strategies. A common approach includes:
Piperidine Core Functionalization : Introduce the cyano and tert-butoxycarbonyl (Boc) groups via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., N₂) .
Carboxylation : Ethyl ester formation using ethyl chloroformate or coupling agents like DCC/DMAP .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Key Considerations :
Q. How should researchers characterize the structural integrity of this compound?
Primary Techniques :
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretches ~1700 cm⁻¹) .
Data Validation : Compare results with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. What safety protocols are critical during experimental handling?
Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., ethyl chloroformate) .
- Acute Toxicity Management : In case of inhalation or skin contact, rinse immediately with water and seek medical attention .
Storage : Store at 2–8°C in airtight containers under desiccant to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Case Example : Discrepancies in ¹³C NMR signals for the cyano group may arise due to solvent polarity or tautomerism. Resolution Strategies :
Solvent Screening : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts .
Variable Temperature (VT-NMR) : Identify dynamic processes (e.g., ring puckering) causing signal splitting .
X-ray Crystallography : Resolve absolute configuration and confirm substituent positions unambiguously (e.g., CCDC deposition codes for similar piperidine derivatives) .
Q. What computational tools are effective for predicting the reactivity of this compound in drug discovery?
Methodological Framework :
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) using software like GROMACS .
ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., CYP450 inhibition, BBB permeability) .
Validation : Cross-check computational results with experimental assays (e.g., enzyme inhibition studies) .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Case Study : Competing hydrolysis of the Boc group during carboxylation. Optimization Steps :
Temperature Control : Maintain reactions at 0–5°C to slow hydrolysis .
Catalyst Screening : Test alternatives to DMAP (e.g., HOBt) for improved coupling efficiency .
In Situ Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediate species and adjust stoichiometry dynamically .
Data-Driven Approach : Design-of-experiment (DoE) software (e.g., JMP) to identify critical factors (e.g., solvent, catalyst loading) .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH conditions?
Experimental Design :
Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1M HCl or NaOH at 25°C/40°C, sampling at intervals (0, 24, 48 hrs) .
- Oxidative Stress : Expose to 3% H₂O₂ and monitor via HPLC for degradation products (e.g., piperidine ring opening) .
Kinetic Analysis : Plot degradation curves and calculate rate constants (k) using first-order models .
Implications : Stability data guide formulation strategies (e.g., buffered solutions for biological assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
